

# CalFluor 555 Azide chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CalFluor 555 Azide

Cat. No.: B12371884

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## CalFluor 555 Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **CalFluor 555 Azide**, a fluorogenic probe widely utilized in bioorthogonal chemistry for the fluorescent labeling of biomolecules. Its application in visualizing glycans, DNA, RNA, and proteins in cellular and tissue contexts with high sensitivity and low background makes it an invaluable tool in biological research and drug development.

## Core Properties and Chemical Structure

**CalFluor 555 Azide** is a rhodamine-based dye that remains in a non-fluorescent state until it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified biomolecule.<sup>[1][2]</sup> This "click chemistry" reaction forms a stable, highly fluorescent triazole product, leading to a significant increase in fluorescence intensity.<sup>[1][3]</sup> This fluorogenic nature is a key advantage, as it allows for no-wash imaging of biomolecules, reducing background signal from unreacted probes.<sup>[2]</sup>

The chemical and physical properties of **CalFluor 555 Azide** and its corresponding triazole product are summarized in the tables below.

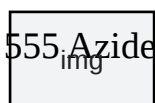
**Table 1: Chemical and Physical Properties of CalFluor 555 Azide**

Property	Value
Chemical Formula	C <sub>41</sub> H <sub>60</sub> N <sub>7</sub> O <sub>11</sub> S <sub>2</sub> <sup>+</sup>
Molecular Weight	891.08 g/mol
CAS Number	1798305-99-3
Appearance	Solid
Solubility	Water soluble
Excitation Wavelength (pre-reaction)	~555 nm
Emission (pre-reaction)	Non-fluorescent

**Table 2: Spectroscopic Properties of CalFluor 555-Triazole Conjugate**

Property	Value
Excitation Maximum (λ <sub>ex</sub> )	561 nm
Emission Maximum (λ <sub>em</sub> )	583 nm
Quantum Yield (Φ)	0.604
Fluorescence Enhancement (fold)	35x

Below is a diagram of the chemical structure of **CalFluor 555 Azide**.



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Caption: Chemical structure of **CalFluor 555 Azide**.

## Experimental Protocols: Biomolecule Labeling

**CalFluor 555 Azide** is a versatile tool for labeling a wide array of alkyne-modified biomolecules. The general principle involves two steps: metabolic or enzymatic incorporation of an alkyne-containing analog into the target biomolecule, followed by the click chemistry reaction with **CalFluor 555 Azide**.

The following are detailed protocols for the labeling of glycans, DNA, RNA, and proteins.

### Glycan Labeling in Live and Fixed Cells

This protocol is adapted from studies on visualizing metabolically labeled glycans.

Materials:

- Alkyne-modified sugar (e.g., N-azidoacetylmannosamine (ManNAz) analog with an alkyne group)
- **CalFluor 555 Azide**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
- Sodium ascorbate
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular imaging

Protocol for Live Cell Surface Glycan Labeling:

- Metabolic Labeling: Culture cells in media containing an appropriate concentration of the alkyne-modified sugar for 1-3 days to allow for metabolic incorporation into cell surface

glycans.

- Washing: Gently wash the cells twice with PBS to remove unincorporated sugar.
- Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a final volume of 1 mL, add the following to cell culture medium:
  - 10  $\mu$ L of 1 mM **CalFluor 555 Azide** in DMSO (final concentration: 10  $\mu$ M)
  - 1  $\mu$ L of 50 mM  $\text{CuSO}_4$  in water (final concentration: 50  $\mu$ M)
  - 6  $\mu$ L of 50 mM BTAA (ligand) in DMSO (final concentration: 300  $\mu$ M)
  - 10  $\mu$ L of 500 mM sodium ascorbate in water (final concentration: 5 mM)
- Labeling: Replace the cell culture medium with the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
- Imaging: Image the cells directly without washing. For reduced background, a single wash step with PBS can be performed.

#### Protocol for Fixed Cell Glycan Labeling:

- Metabolic Labeling and Fixation: Following metabolic labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells twice with PBS.
- (Optional) Permeabilization: For visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.
- Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a final volume of 1 mL, add the following to PBS:
  - 10  $\mu$ L of 1 mM **CalFluor 555 Azide** in DMSO (final concentration: 10  $\mu$ M)
  - 1  $\mu$ L of 1 M  $\text{CuSO}_4$  in water (final concentration: 1 mM)
  - 2  $\mu$ L of 50 mM TBTA in DMSO (final concentration: 100  $\mu$ M)

- 4  $\mu$ L of 500 mM sodium ascorbate in water (final concentration: 2 mM)
- Add BSA to a final concentration of 0.1 mg/mL to prevent precipitation.
- Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Imaging: Wash the cells three times with PBS and proceed with imaging.

## DNA Labeling in Fixed Cells

This protocol is designed for the detection of newly synthesized DNA using the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU).

Materials:

- 5-ethynyl-2'-deoxyuridine (EdU)
- **CalFluor 555 Azide**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- TBTA ligand
- Sodium ascorbate
- PBS, Fixative, and Permeabilization buffer as in the glycan protocol

Protocol:

- EdU Incorporation: Culture cells in the presence of 10  $\mu$ M EdU for a desired period (e.g., 16 hours) to label newly synthesized DNA.
- Fixation and Permeabilization: Fix and permeabilize the cells as described in the fixed-cell glycan labeling protocol.
- Click Reaction Cocktail Preparation: Prepare the same click reaction cocktail as for fixed-cell glycan labeling.

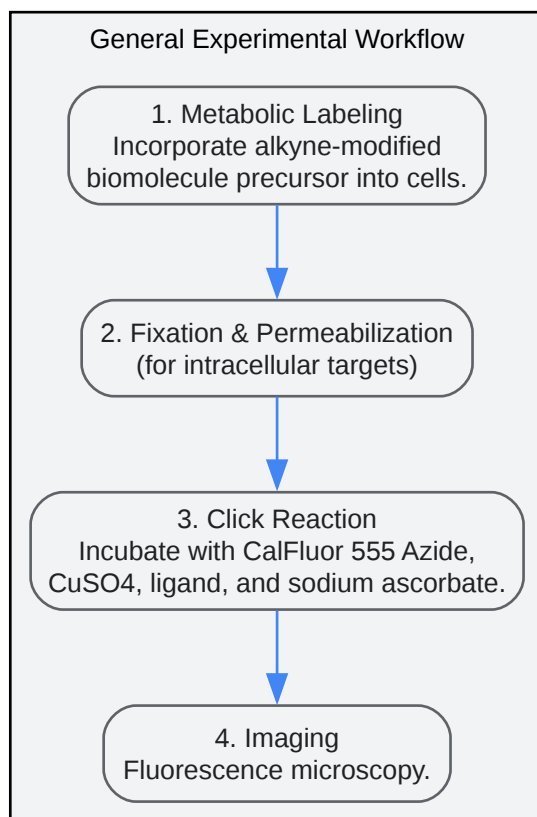
- Labeling: Incubate the cells with the click reaction cocktail for 1 hour at room temperature, protected from light.
- Imaging: Image the cells. For no-wash imaging, proceed directly. A single wash with PBS can improve the signal-to-noise ratio.

## RNA and Protein Labeling

The labeling of RNA and proteins follows a similar principle, involving the metabolic incorporation of alkyne-modified nucleosides (e.g., 5-ethynyl uridine for RNA) or amino acids (e.g., L-azidohomoalanine analog with an alkyne). The subsequent click chemistry reaction is performed as described for DNA labeling in fixed cells.

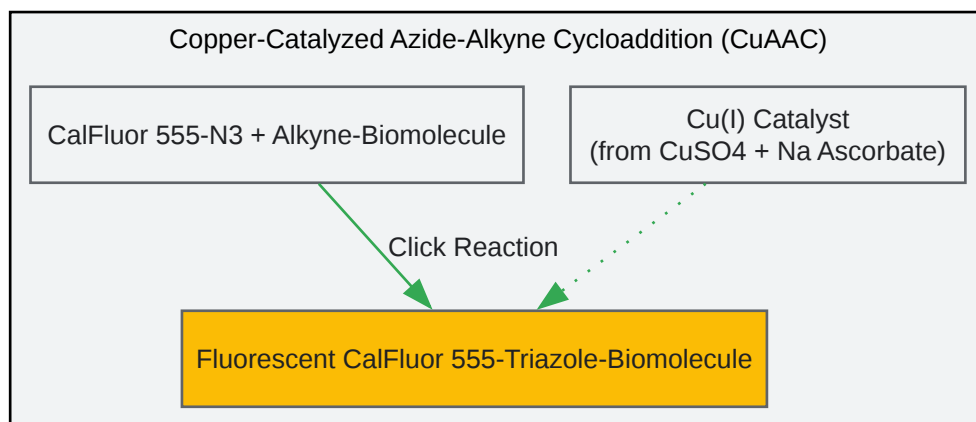
## Signaling Pathways and Experimental Workflows

The core of **CalFluor 555 Azide**'s application lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The experimental workflow and the chemical transformation are depicted in the diagrams below.



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Caption: General workflow for labeling biomolecules with **CalFluor 555 Azide**.



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Caption: The CuAAC reaction transforms the non-fluorescent azide into a fluorescent triazole.

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## References

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- To cite this document: BenchChem. [CalFluor 555 Azide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371884#calfluor-555-azide-chemical-structure-and-properties]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)